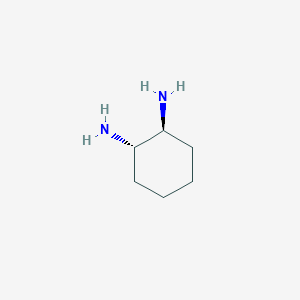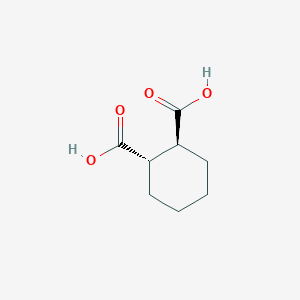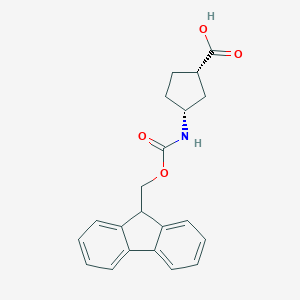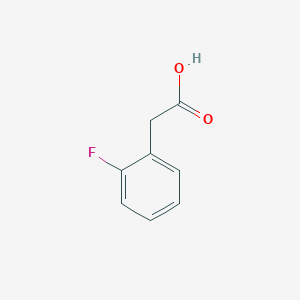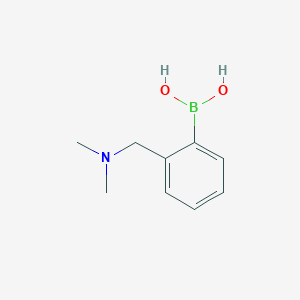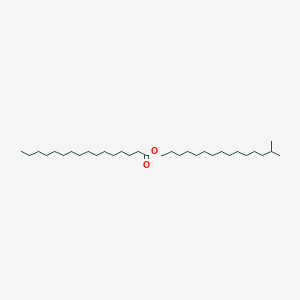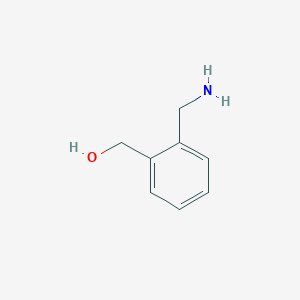![molecular formula C8H14N2Si B150966 2-[(Trimethylsilanyl)methyl]-pyrazine CAS No. 136825-38-2](/img/structure/B150966.png)
2-[(Trimethylsilanyl)methyl]-pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Trimethylsilanyl)methyl]-pyrazine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyrazine derivative that has a trimethylsilylmethyl group attached to one of the nitrogen atoms. In
科学的研究の応用
2-[(Trimethylsilanyl)methyl]-pyrazine has been extensively studied for its potential applications in various scientific research fields. One of the main areas of research is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors that can be used in electronic devices such as solar cells, transistors, and light-emitting diodes.
Another area of research is in the field of pharmaceuticals. 2-[(Trimethylsilanyl)methyl]-pyrazine has been shown to exhibit antitumor activity against various cancer cell lines. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
作用機序
The mechanism of action of 2-[(Trimethylsilanyl)methyl]-pyrazine is not fully understood. However, studies have shown that it interacts with specific proteins and enzymes in cells, leading to various biochemical and physiological effects.
生化学的および生理学的効果
Studies have shown that 2-[(Trimethylsilanyl)methyl]-pyrazine exhibits various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. It has also been shown to modulate the expression of certain genes involved in cancer progression.
実験室実験の利点と制限
One of the main advantages of using 2-[(Trimethylsilanyl)methyl]-pyrazine in lab experiments is its stability. It is a relatively stable compound that can be easily synthesized and stored. It is also relatively non-toxic and can be used in various cell culture experiments without affecting cell viability.
However, one of the main limitations of using 2-[(Trimethylsilanyl)methyl]-pyrazine is its solubility. It is not very soluble in water, which can limit its use in certain experiments. It also has limited commercial availability, which can make it difficult to obtain for certain research projects.
将来の方向性
There are several future directions for research on 2-[(Trimethylsilanyl)methyl]-pyrazine. One area of research is in the development of new organic semiconductors for use in electronic devices. Another area of research is in the development of new anticancer drugs based on the structure of 2-[(Trimethylsilanyl)methyl]-pyrazine. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various other fields of research.
合成法
The synthesis of 2-[(Trimethylsilanyl)methyl]-pyrazine involves the reaction of 2,3-dichloropyrazine with trimethylsilylmethyl lithium in the presence of a catalyst such as copper iodide. The reaction yields 2-[(Trimethylsilanyl)methyl]-pyrazine as a white solid with a melting point of 90-91°C. The purity of the compound can be confirmed through various techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
特性
CAS番号 |
136825-38-2 |
|---|---|
製品名 |
2-[(Trimethylsilanyl)methyl]-pyrazine |
分子式 |
C8H14N2Si |
分子量 |
166.3 g/mol |
IUPAC名 |
trimethyl(pyrazin-2-ylmethyl)silane |
InChI |
InChI=1S/C8H14N2Si/c1-11(2,3)7-8-6-9-4-5-10-8/h4-6H,7H2,1-3H3 |
InChIキー |
GRTWRTLCJXOMSO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC1=NC=CN=C1 |
正規SMILES |
C[Si](C)(C)CC1=NC=CN=C1 |
同義語 |
Pyrazine, [(trimethylsilyl)methyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



